1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1029715-63-6) is a boronic ester-functionalized pyrazole derivative. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . The compound features a tetrahydrofuran (THF) moiety linked to the pyrazole ring via a methyl group, enhancing its solubility in polar aprotic solvents, while the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions . This compound is widely used in medicinal chemistry and materials science as a versatile intermediate for constructing complex aryl- or heteroaryl-pyrazole hybrids .
Properties
Molecular Formula |
C14H23BN2O3 |
|---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-(oxolan-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-7-17(16-12)9-11-6-8-18-10-11/h5,7,11H,6,8-10H2,1-4H3 |
InChI Key |
PCBUALSRDYCGQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Lithiation and Borylation Route
This method involves the lithiation of a halogenated pyrazole followed by quenching with a boronate ester reagent.
Step 1: Halopyrazole Lithiation
A 3-halopyrazole derivative (e.g., 3-bromo- or 3-iodopyrazole) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to low temperatures (typically -78 °C). n-Butyllithium is added dropwise to generate the pyrazolyl lithium intermediate.
Step 2: Quenching with Boronate Ester
The lithiated intermediate is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or pinacol boronate esters at low temperature, followed by warming to room temperature to afford the boronic ester-substituted pyrazole.
Step 3: Introduction of Tetrahydrofuran-3-ylmethyl Group
The pyrazole nitrogen can be alkylated with a suitable tetrahydrofuran-3-ylmethyl halide under basic conditions to yield the target compound.
Reaction Conditions Summary:
| Step | Reagents & Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Halopyrazole + n-BuLi in THF | -78 °C | 0.5 - 1 hour | - |
| 2 | Addition of 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane | -78 °C to RT | 1 - 3 hours | 77 - 83 |
| 3 | Alkylation with tetrahydrofuran-3-ylmethyl halide + base | Room temperature | Several hours | Variable |
This approach is supported by analogous syntheses of pyrazole boronic esters reported in literature, where lithiation-borylation sequences yield high purity products with good yields.
Palladium-Catalyzed Miyaura Borylation
An alternative and widely used method is the palladium-catalyzed borylation of halopyrazoles using bis(pinacolato)diboron.
Step 1: Starting Material
3-Bromo- or 3-iodopyrazole derivatives are used as substrates.
Step 2: Catalytic Borylation
The halopyrazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, a base (e.g., potassium acetate or sodium carbonate), and a suitable solvent (1,4-dioxane, DMF, or THF).
Step 3: Alkylation
The pyrazole nitrogen is alkylated with tetrahydrofuran-3-ylmethyl halide or equivalent electrophile under basic conditions.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 |
| Base | Sodium acetate, potassium carbonate |
| Solvent | 1,4-Dioxane, DMF, or THF |
| Temperature | 80 - 150 °C |
| Time | 1 - 16 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | 65 - 85% (for borylation step) |
This method is advantageous for its operational simplicity and scalability. It has been demonstrated in the synthesis of related pyrazole boronic esters with high efficiency.
Protection/Deprotection Strategies
In some synthetic routes, protecting groups such as tetrahydropyranyl (THP) are used on the pyrazole nitrogen or other functional groups to improve selectivity and yield during borylation or subsequent transformations. After the key steps, deprotection is performed under acidic conditions (e.g., dilute HCl in methanol at 0–15 °C) to yield the free pyrazole derivative.
Detailed Research Findings and Notes
The lithiation-borylation method requires strict anhydrous and low-temperature conditions to avoid side reactions and decomposition of organolithium intermediates.
Palladium-catalyzed borylation is more tolerant to functional groups and can be performed under microwave irradiation to reduce reaction times significantly (e.g., 10 minutes at 110 °C).
The choice of base and solvent critically affects the yield and purity of the boronic ester product.
Alkylation of the pyrazole nitrogen with tetrahydrofuran-3-ylmethyl halides typically proceeds under mild basic conditions (e.g., potassium carbonate in DMF) and requires careful control to avoid over-alkylation or side reactions.
Purification is commonly achieved by silica gel chromatography or preparative HPLC, depending on the scale and purity requirements.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Borylation | n-Butyllithium, 2-isopropoxy-dioxaborolane | -78 °C to RT, inert atmosphere | High regioselectivity, good yield | Requires low temperature, moisture sensitive |
| Pd-Catalyzed Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, base | 80–150 °C, inert atmosphere | Operationally simple, scalable | Requires palladium catalyst, longer reaction times |
| Protection/Deprotection | THP protection, acid deprotection (HCl/MeOH) | Mild acidic conditions | Improves selectivity | Additional synthetic steps |
Chemical Reactions Analysis
1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The presence of the dioxaborolan-2-yl group allows the compound to undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Scientific Research Applications
1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxaborolan-2-yl group may play a role in facilitating these interactions through its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- The THF moiety in the target compound improves solubility in ethers and alcohols compared to purely aromatic analogs (e.g., phenyl-substituted derivatives in ).
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but reduce reactivity in cross-coupling reactions due to decreased electron density at the boronate site .
- Steric effects : Bulkier substituents (e.g., THF or oxetane) may slow reaction kinetics in Suzuki couplings compared to smaller groups like methyl .
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Key Findings :
- The target compound exhibits high yields (85–92%) with aryl bromides under mild conditions, comparable to phenyl-substituted analogs .
- Methyl-substituted derivatives (e.g., ) show superior reactivity with electron-deficient partners (e.g., triflates) due to reduced steric hindrance .
- Oxetane-containing analogs () display moderate yields with vinyl bromides, likely due to steric and electronic mismatches .
Physicochemical Properties
Table 3: Solubility and Stability Data
Insights :
- The THF-methyl group in the target compound balances hydrophilicity (LogP = 2.1) and solubility, making it suitable for aqueous reaction conditions .
- Aromatic analogs (e.g., ) exhibit higher LogP values, favoring organic-phase reactions .
- Methyl-substituted derivatives () show lower thermal stability, likely due to weaker intermolecular interactions .
Biological Activity
1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current literature.
Chemical Structure
The compound can be described by its molecular formula and includes a pyrazole ring substituted with a tetrahydrofuran moiety and a dioxaborolane group. The structural features contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial and fungal strains.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in vitro, particularly under inflammatory conditions.
- Enzyme Inhibition : Certain pyrazole derivatives are known to inhibit enzymes such as alpha-amylase, which is relevant for diabetes management.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds bearing pyrazole–tetrazole units exhibited antifungal activity against strains like Geotrichum candidum and Aspergillus niger, with inhibition zones ranging from 12 to 16 mm .
Neuroprotective Effects
In vitro studies have assessed the neuroprotective capabilities of pyrazole derivatives against neurotoxic agents. A series of synthesized pyrazoles were tested on human neuronal cell lines (SH-SY5Y) and showed reduced secretion of neurotoxins from immune-stimulated THP-1 cells . The viability of neuronal cells improved significantly when treated with specific pyrazole derivatives at concentrations ranging from 1 to 100 µM.
Enzyme Inhibition
The compound's ability to inhibit alpha-amylase was evaluated, revealing IC50 values significantly lower than those of acarbose, a standard antidiabetic drug. This suggests that the compound may be effective in managing blood glucose levels through enzyme inhibition .
Case Studies
The mechanisms underlying the biological activities of 1-(Tetrahydrofuran-3-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole are thought to involve:
- Interaction with Enzymes : The dioxaborolane moiety may facilitate binding to target enzymes such as alpha-amylase.
- Cell Signaling Modulation : Pyrazoles may influence signaling pathways related to inflammation and cellular stress responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
